(R)-Bicalutamide-d4 is classified as a pharmaceutical compound and belongs to the class of antiandrogens. It is specifically utilized for its ability to inhibit androgen receptors, thereby blocking the effects of androgens like testosterone on prostate cancer cells. This compound is synthesized through various chemical methods that incorporate deuterium, which is a stable isotope of hydrogen.
The synthesis of (R)-Bicalutamide-d4 involves several key methods:
(R)-Bicalutamide-d4 can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkylating agents for substitution reactions .
(R)-Bicalutamide-d4 functions primarily by binding to androgen receptors, inhibiting their activation by androgens such as testosterone. This inhibition disrupts the signaling pathways essential for the growth and proliferation of androgen-dependent prostate cancer cells. The incorporation of deuterium may enhance metabolic stability, potentially leading to prolonged therapeutic effects compared to its non-deuterated counterpart .
The physical properties of (R)-Bicalutamide-d4 include:
Chemical properties include:
Relevant data indicate that (R)-Bicalutamide-d4 maintains structural integrity under standard laboratory conditions, making it suitable for various experimental applications .
(R)-Bicalutamide-d4 has several significant applications in scientific research:
(R)-Bicalutamide-d4 is a deuterium-labeled analog of the non-steroidal antiandrogen (R)-Bicalutamide. Its molecular formula is C₁₈H₁₀D₄F₄N₂O₄S, with a precise molecular weight of 434.40 g/mol [2] [4] [6]. The compound features four deuterium atoms at the 2,3,5,6-positions of the 4-fluorophenylsulfonyl ring, replacing all hydrogen atoms on this aromatic moiety [2] [4]. This isotopic labeling retains the chiral (R)-configuration at the C2 carbon of the propanamide chain, which is critical for its biological activity as an androgen receptor antagonist [4] [6]. The structural integrity of the parent compound is preserved, with deuterium introduction solely at metabolically stable sites to minimize alterations in pharmacodynamics [3] [6].
The deuterium substitution in (R)-Bicalutamide-d4 induces subtle but measurable changes in its physicochemical behavior compared to its non-deuterated counterpart:
Table 1: Physicochemical Properties of (R)-Bicalutamide-d4
Property | Value | Conditions | Source |
---|---|---|---|
Melting Point | 192–194°C | — | [2] |
Boiling Point | 650.3 ± 55.0°C | Predicted at 760 Torr | [2] |
Density | 1.522 ± 0.10 g/cm³ | 25°C, 760 Torr (predicted) | [2] |
Solubility | Slightly soluble in chloroform (heated) and methanol (sonicated) | — | [2] |
pKa | 11.492 ± 0.29 | Predicted | [2] |
Appearance | White to off-white solid | — | [2] [6] |
The density (1.522 g/cm³) is marginally higher than non-deuterated Bicalutamide due to isotopic mass effects [2]. Its solubility profile remains similar, with limited solubility in aqueous media but moderate solubility in organic solvents like chloroform and methanol under specific conditions (heating or sonication) [2]. The predicted pKa (11.492) suggests a slight increase in basicity relative to the non-deuterated compound, attributable to deuterium’s influence on electronic environments [2].
Deuteration alters key molecular and functional attributes:
Table 2: Deuterated vs. Non-Deuterated (R)-Bicalutamide Comparison
Parameter | (R)-Bicalutamide-d4 | (R)-Bicalutamide | Significance |
---|---|---|---|
Molecular Weight | 434.40 g/mol | 430.37 g/mol | +4 Da shift aids MS detection |
Chiral Purity | >95% (R)-enantiomer [6] | >98% [5] | Maintains enantioselectivity |
Androgen Receptor Binding | Ki ≈ 12.5 µM (similar to non-deuterated) [2] | Ki = 12.5 µM [2] | Bioactivity preserved |
Metabolic Stability | Enhanced resistance to oxidative metabolism at fluorophenyl ring | Vulnerable to ring oxidation | Extends half-life in tracer studies [3] |
The primary advantage of deuteration lies in analytical applications: The +4 Da mass shift enables unambiguous differentiation via mass spectrometry, making it ideal as an internal standard for quantifying non-deuterated Bicalutamide in biological matrices [2] [3]. Crucially, deuterium does not alter the stereochemical orientation at the chiral center, ensuring identical binding interactions with the androgen receptor [4] [6]. However, isotope effects subtly slow hepatic metabolism at the fluorophenyl ring, reducing deuterated metabolite formation [3] [5].
Spectroscopic signatures confirm structure and isotopic enrichment:
Crystallographic data indicates isostructural packing with non-deuterated (R)-Bicalutamide, with deuterium-induced lattice contractions <0.5% due to shorter C–D bonds [4]. The solid-state structure maintains hydrogen bonding between the hydroxyl group and propanamide carbonyl, critical for conformational stability [4] [8].
Table 3: Key Spectroscopic Assignments for (R)-Bicalutamide-d4
Technique | Key Signals | Interpretation |
---|---|---|
MS (ESI+) | m/z 434.086 [M+H]⁺ | Molecular ion confirmation |
¹H-NMR (DMSO-d6) | δ 8.10 (s, 1H, aniline H) | Undeuterated aniline protons |
δ 2.70 (s, 2H, CH₂) | Methylene protons | |
δ 1.55 (s, 3H, CH₃) | Methyl group | |
¹³C-NMR | δ 118.5 (C≡N) | Nitrile carbon |
δ 170.2 (C=O) | Amide carbonyl |
Comprehensive Compound Index
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3